molecular formula C30H25N5 B12455732 N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine

N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine

Cat. No.: B12455732
M. Wt: 455.6 g/mol
InChI Key: LMLXACDOGNVGKA-UHFFFAOYSA-N
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Description

“N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine” is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine” typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the benzyl and methyl groups. The final step often involves the coupling of the benzimidazole derivative with the phthalazin-1-amine moiety under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are commonly employed.

Chemical Reactions Analysis

Types of Reactions

“N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, “N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine” is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential as a therapeutic agent. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and similar compounds may exhibit these activities.

Medicine

In medicine, the compound could be explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, “this compound” may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine” involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

  • N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-chlorophenyl)phthalazin-1-amine
  • N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-fluorophenyl)phthalazin-1-amine

Uniqueness

What sets “N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine” apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its combination of benzimidazole and phthalazin-1-amine moieties provides a versatile scaffold for further functionalization and application.

Properties

Molecular Formula

C30H25N5

Molecular Weight

455.6 g/mol

IUPAC Name

N-(1-benzyl-2-methylbenzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine

InChI

InChI=1S/C30H25N5/c1-20-12-14-23(15-13-20)29-25-10-6-7-11-26(25)30(34-33-29)32-24-16-17-28-27(18-24)31-21(2)35(28)19-22-8-4-3-5-9-22/h3-18H,19H2,1-2H3,(H,32,34)

InChI Key

LMLXACDOGNVGKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)N(C(=N5)C)CC6=CC=CC=C6

Origin of Product

United States

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